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Compound of Interest

Compound Name: CAY10499

Cat. No.: B1668648

For researchers and professionals in drug development, selecting the appropriate enzymatic
inhibitor is a critical decision guided by the specific research question, whether it demands
broad-spectrum inhibition or precise targeting of a single enzyme. This guide provides an
objective comparison of CAY10499 against other prominent lipase inhibitors, supported by
experimental data, to aid in this selection process. CAY10499 is distinguished by its non-
selective profile, potently inhibiting multiple key enzymes in lipid metabolism.

Mechanism of Action and Selectivity Profile

CAY10499 is a carbamate-based, non-selective lipase inhibitor that acts covalently and
irreversibly on its targets.[1] Its inhibitory activity is attributed to the 5-methoxy-1,3,4-oxadiazol-
2(3H)-one moiety.[1][2] This compound is characterized by its broad-spectrum activity against
several lipases, most notably monoacylglycerol lipase (MAGL), hormone-sensitive lipase
(HSL), and fatty acid amide hydrolase (FAAH).[3][4] This contrasts with other inhibitors
designed for high selectivity towards a single lipase, such as JZL184 for MAGL or Orlistat for
pancreatic lipase.

The non-selective nature of CAY10499 makes it a useful tool for studies where the
simultaneous inhibition of multiple lipases is desired to probe the overall effects of lipid
signaling. Conversely, for dissecting the specific role of a single enzyme, more selective
inhibitors are preferable.

Comparative Performance: In Vitro Inhibition Data
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The efficacy of CAY10499 and other lipase inhibitors is typically quantified by their half-

maximal inhibitory concentration (ICso) values. The table below summarizes these values for

CAY10499 and a selection of other widely used lipase inhibitors against various human

recombinant enzymes.

Inhibitor

Primary
Target(s)

MAGL (ICso)

HSL (ICso)

FAAH (ICso0)

Other
Notable
Inhibition

CAY10499

Non-selective

144 nM[3][4]

90 nM[3][4]

14 nM[3][4]

ATGL,
DAGLa,
ABHDS,
CES1 (at5

uM)[3]

Orlistat

Pancreatic

Lipase

Potent
inhibitor of
pancreatic

lipase.[5]

JZL184

MAGL

~8 nM[1]

>10,000 nM

~400 nM

Highly
selective for
MAGL over
FAAH and

other lipases.

[6]

ATGListatin

ATGL

(mouse)

Inhibits
mouse ATGL
but not
human ATGL.

[6]

URB602

MAGL

28 uM[1]

Less potent
MAGL
inhibitor.[2]

Data compiled from multiple sources. Direct comparison is most accurate when assays are

performed under identical conditions.
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Signaling Pathways and Metabolic Context

The lipases inhibited by CAY10499 are central to distinct but interconnected metabolic
pathways. MAGL and FAAH are key regulators in the endocannabinoid system, while HSL and
ATGL are critical for the mobilization of stored fats in adipose tissue.

Endocannabinoid Signaling Pathway

MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-
arachidonoylglycerol (2-AG), while FAAH degrades anandamide (AEA).[2][7] By inhibiting both
enzymes, CAY10499 elevates the levels of these signaling lipids, leading to enhanced
activation of cannabinoid receptors CB1 and CB2.
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1. Reagent Prep
- Enzyme Solution
- Inhibitor Dilutions  [|—|
- Substrate Solution

- Assay Buffer

2. Plate Loading 3. Pre-incubation 4. Reaction Initiation 5. Detection 6. Data Analysis
Add Buffer, Enzyme, Incubate enzyme and Add Substrate to Measure signal (absorbance Calculate reaction rates
and Inhibitor to inhibitor together all wells to start or fluorescence) kinetically and determine % inhibition
96-well plate (e.g., 15-30 min at 37°C) the reaction using a plate reader and IC50 values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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